4-Fluoro-3,5-dinitrobenzoic acid
Overview
Description
4-Fluoro-3,5-dinitrobenzoic acid is a chemical compound with the molecular formula C7H3FN2O6 . It has a molecular weight of 230.10700 . The compound is used in the synthesis of more complex compounds .
Synthesis Analysis
The synthesis of 4-Fluoro-3,5-dinitrobenzoic acid involves multiple steps. In one study, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .Molecular Structure Analysis
The molecular structure of 4-Fluoro-3,5-dinitrobenzoic acid consists of a benzene ring substituted with a fluoro group at the 4-position and nitro groups at the 3 and 5-positions . The exact mass of the compound is 229.99800 .Chemical Reactions Analysis
4-Fluoro-3,5-dinitrobenzoic acid has been used in the synthesis of various compounds. For instance, it was used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity .Scientific Research Applications
Crystallisation Studies
4-Fluoro-3,5-dinitrobenzoic acid has been used in co-crystallisation studies with cytosine and its fluorinated derivative . The process was successfully transferred into a controlled small scale cooling crystallisation environment . These findings are significant for the scale-up of crystallisation of multi-component molecular materials and for future transfer into continuous cooling crystallisation .
Molecular Complexes
This compound has been used in the formation of molecular complexes through multi-component crystallisation . This involves two or more molecular species being crystallised to co-exist within the same crystalline lattice to form a molecular complex .
Process Analytical Technologies
4-Fluoro-3,5-dinitrobenzoic acid has been used in process analytical technologies . Turbidity measurements have been shown to be a valuable probe for characterising the initial stages of molecular complex formation in solution .
Synthesis of Benzimidazoles
4-Fluoro-3,5-dinitrobenzoic acid has been used as a starting reagent in the preparation of novel benzimidazoles . These benzimidazoles have shown antimycobacterial activity .
Synthesis of Acetylcholinesterase Inhibitors
This compound has been used in the preparation of a series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors containing a benzimidazole core structure .
Synthesis of Rhodanine Derivatives
4-Fluoro-3,5-dinitrobenzoic acid has been used as a reagent in the synthesis of several organic compounds including rhodanine derivatives . These derivatives act as aldose reductase inhibitors .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-fluoro-3,5-dinitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCNIBCDZAAPPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392671 | |
Record name | 4-fluoro-3,5-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3,5-dinitrobenzoic acid | |
CAS RN |
2365-71-1 | |
Record name | 4-fluoro-3,5-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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